Home > Products > Screening Compounds P87993 > 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol
1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol - 612523-78-1

1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Catalog Number: EVT-3521288
CAS Number: 612523-78-1
Molecular Formula: C12H9ClN4O
Molecular Weight: 260.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ibrutinib (PCI-32765)

  • Compound Description: Ibrutinib is a potent, orally available, and irreversible inhibitor of Bruton's tyrosine kinase (BTK). [] It has demonstrated clinical efficacy in treating various B-cell malignancies. [] Recent studies have also identified moderate inhibitory activity against FLT3 kinase, particularly the FLT3-ITD mutant. []

CHMFL-FLT3-122 ((R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone)

  • Compound Description: CHMFL-FLT3-122 is a potent and orally available FLT3 kinase inhibitor. [] It exhibits significant inhibitory activity against FLT3-ITD positive AML cell lines and has demonstrated efficacy in suppressing tumor growth in vivo. [] Notably, it displays selectivity for FLT3 over c-KIT kinase, potentially mitigating myelosuppression toxicity associated with dual inhibition. []
  • Relevance: CHMFL-FLT3-122 was discovered through structure-guided drug design based on the structure of Ibrutinib, specifically targeting its activity against FLT3 kinase. [] This compound, like 1-[(4-Chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol, features a pyrazolo[3,4-d]pyrimidine scaffold, indicating a shared structural motif for FLT3 kinase inhibition.

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

  • Compound Description: CHMFL-FLT3-213 is a highly potent type II FLT3 kinase inhibitor. [] It demonstrates significant inhibitory activity against FLT3-ITD mutants and associated oncogenic mutations, effectively targeting FLT3-ITD mediated signaling pathways and inducing apoptosis. [] Preclinical studies have shown its efficacy in suppressing tumor growth in vivo with acceptable bioavailability and minimal toxicity. []
  • Relevance: Developed as a potent FLT3-ITD inhibitor, CHMFL-FLT3-213 exemplifies the importance of the pyrazolo[3,4-d]pyrimidine scaffold in targeting this kinase. [] This shared structural feature with 1-[(4-Chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol implies a potential for similar biological activity and warrants further investigation.

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound serves as a versatile intermediate in synthesizing various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. [] Its structure allows for the introduction of diverse substituents at the 4 and 6 positions, enabling the exploration of structure-activity relationships and the development of compounds with potentially valuable pharmacological properties. []
  • Relevance: 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine highlights the significance of the pyrazolo[3,4-d]pyrimidine core as a building block for diverse analogs. [] Sharing this core structure with 1-[(4-Chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol suggests that the target compound could also serve as a starting point for generating a library of derivatives with varying pharmacological activities.

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Compound Description: This compound represents a specific example of a 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine, a class of compounds recognized for their diverse pharmacological activities. [] Its synthesis demonstrates the feasibility of selectively introducing substituents at specific positions of the pyrazolo[3,4-d]pyrimidine scaffold, which is crucial for optimizing desired biological effects. []
  • Relevance: The successful synthesis and characterization of 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine emphasize the versatility of the pyrazolo[3,4-d]pyrimidine core structure. [] This reinforces the potential of 1-[(4-Chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol as a starting point for developing analogs with diverse pharmacological profiles.

(S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372)

  • Compound Description: IHMT-PI3Kδ-372 is a potent and selective PI3Kδ inhibitor. [] It exhibits good selectivity over other Class I PI3Ks and protein kinases. [] Preclinical studies demonstrate favorable pharmacokinetic properties for inhaled delivery and efficacy in improving lung function in a rodent model of pulmonary inflammation. []
  • Relevance: While structurally distinct from 1-[(4-Chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol, IHMT-PI3Kδ-372 highlights the significance of substituted pyrazolo[3,4-d]pyrimidines in medicinal chemistry. [] This compound's potent and selective inhibition of PI3Kδ underscores the potential of this chemical class for developing targeted therapies, suggesting that further exploration of 1-[(4-Chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives could uncover valuable pharmacological activities.
Overview

1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has gained attention for its diverse biological activities, particularly in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorobenzyl group, which may influence its pharmacological properties.

Source and Classification

The compound is classified as a heterocyclic organic compound due to its incorporation of nitrogen atoms in the ring structure. It is synthesized through various chemical reactions involving pyrazole and pyrimidine derivatives. The classification of this compound within the broader category of pyrazolo-pyrimidines indicates potential applications in drug development, particularly as anticancer agents or enzyme inhibitors.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves multi-step reactions starting from simpler pyrazole or pyrimidine derivatives. One common method includes:

  1. Formation of the Pyrazolo-Pyrimidine Core: This can be achieved through cyclization reactions between appropriate precursors such as 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one and various alkylating agents.
  2. Substitution Reactions: The introduction of the 4-chlorobenzyl group can be performed via nucleophilic substitution methods where the chlorobenzyl moiety reacts with an activated pyrazolo-pyrimidine derivative under suitable conditions (e.g., in dimethylformamide with a base) .

The synthesis often utilizes techniques such as liquid-solid phase transfer catalysis and various analytical methods including Nuclear Magnetic Resonance spectroscopy (NMR) and X-ray crystallography for characterization .

Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions due to its functional groups. Key reactions include:

  1. Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in reactions with electrophiles.
  2. Formation of Derivatives: Reacting with acyl chlorides or other reagents can yield acetylated or other functionalized derivatives.
  3. Complexation Reactions: The nitrogen atoms in the heterocyclic ring may coordinate with metal ions, forming complexes that could have catalytic properties .
Mechanism of Action

Process and Data

The mechanism of action for compounds like 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol often involves interaction with specific biological targets such as enzymes or receptors. For instance:

  • Inhibition of Kinases: The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Binding studies indicate that it interacts with key amino acids in the active site of these enzymes, disrupting their function .
  • Antiproliferative Activity: In vitro studies show that derivatives exhibit significant antiproliferative effects against cancer cell lines, suggesting potential use in cancer therapy.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol include:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and ethanol.
  • Melting Point: Specific melting point data may vary but is typically around 150–160 °C.
  • Stability: The compound is stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant Data or Analyses

Analytical techniques such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time.

Applications

Scientific Uses

1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol has several notable applications:

  • Anticancer Research: Due to its ability to inhibit cell proliferation, it is being explored as a potential anticancer agent.
  • Enzyme Inhibition Studies: Its role as an inhibitor of cyclin-dependent kinases positions it as a candidate for further research in cell cycle regulation and cancer treatment.
  • Drug Development: The structural characteristics make it a valuable scaffold for developing new therapeutic agents targeting various diseases.
Synthetic Methodologies and Structural Optimization

Regioselective Synthesis via Cyclocondensation of Aminopyrazole Derivatives

The regioselective construction of the pyrazolo[3,4-d]pyrimidine core relies critically on the cyclocondensation of 5-aminopyrazole intermediates with C1 synthons. This approach exploits the differential nucleophilicity of the exocyclic amino group and the pyrazole ring nitrogen to achieve high regiocontrol. As demonstrated in foundational work, 5-amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile undergoes formimidate formation using triethyl orthoformate in acetic anhydride, followed by cyclization with hydrazine hydrate to yield the pyrazolo[3,4-d]pyrimidine scaffold [7]. This methodology is particularly valuable for installing the critical 4-hydroxy group while maintaining positional integrity at the N1 site. The electron-withdrawing nature of the cyanide group in the aminopyrazole precursor directs electrophilic attack to the exocyclic amine, ensuring predictable ring closure kinetics and minimizing isomeric byproducts. When applied to 1-[(4-chlorophenyl)methyl] derivatives, the 4-chlorobenzyl moiety is typically introduced prior to cyclization via N-alkylation of the 5-aminopyrazole precursor using 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF), achieving yields >75% with minimal O-alkylation observed [3] [7].

Table 1: Regioselective Cyclocondensation Routes to Pyrazolo[3,4-d]pyrimidines

Aminopyrazole PrecursorCyclizing AgentConditionsRegioisomeric RatioYield (%)
5-Amino-1-(4-Cl-benzyl)pyrazoleTriethyl orthoformateAc₂O, 110°C, 4h>20:182
5-Amino-1H-pyrazole-4-carboxamideFormamidine acetateEtOH, reflux, 12h15:168
5-Amino-3-(methylthio)-1H-pyrazoleDMF-DMA*Neat, 120°C, 1h>50:190

*DMF-DMA: Dimethylformamide dimethyl acetal

Catalytic Strategies for Pyrazolo[3,4-d]pyrimidine Core Formation

Catalytic methodologies significantly enhance the efficiency of constructing the bicyclic framework. Lewis acid catalysis, particularly using ytterbium triflate (Yb(OTf)₃) or zinc chloride (ZnCl₂), accelerates the ring-closing dehydration step in cyclocondensation reactions. When applied to the reaction between 5-amino-1-[(4-chlorophenyl)methyl]pyrazole and orthoesters, Yb(OTf)₃ (5-10 mol%) in acetonitrile at 80°C reduces reaction times from 12 hours to 30 minutes while improving yields from 70% to 92% [7]. Transition-metal catalysis also enables alternative disconnections; palladium-catalyzed (Pd(PPh₃)₄, CuI) Sonogashira coupling of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with terminal alkynes followed by hydroxylation provides access to 4-hydroxy derivatives with alkynyl substituents at C6. This sequential catalysis approach is particularly valuable for introducing sterically demanding groups incompatible with classical cyclocondensation [4]. Additionally, heterogeneous catalysts like montmorillonite K10 clay facilitate solvent-free cyclizations by activating carbonyl components through surface adsorption, minimizing decomposition pathways associated with prolonged heating in polar solvents [10].

Table 2: Catalytic Methods for Core Formation Efficiency Comparison

Catalyst SystemTemperature (°C)Reaction TimeYield (%)Advantage
Yb(OTf)₃ (10 mol%)800.5 h92High regioselectivity
ZnCl₂ (neat)12015 min85Solvent-free operation
Pd/C (5 mol%) - H₂602 h78Reductive cyclization
Montmorillonite K10150 (MW)5 min88Microwave compatibility

Microwave-Assisted and Solvent-Free Approaches for Enhanced Yield

Microwave irradiation revolutionizes the synthesis of 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol by enabling rapid, high-yielding transformations under solvent-free or minimal-solvent conditions. Cyclocondensation reactions that conventionally require 12-24 hours reflux in ethanol complete within 1-5 minutes under microwave irradiation (120-150°C), with yields increasing by 15-25% due to suppressed side reactions [6] [10]. Solvent-free techniques further enhance sustainability: reacting 5-amino-1-[(4-chlorophenyl)methyl]pyrazole with triethyl orthoformate on acidic alumina support under microwave irradiation (300W, 140°C, 3 min) delivers the target pyrazolopyrimidine in 94% isolated purity after simple filtration and washings, eliminating aqueous workup and solvent-intensive chromatography [6] [8]. This approach is particularly advantageous for scale-up, reducing energy input by >90% compared to conventional heating. Optimized parameters demonstrate that maintaining stoichiometric control (1:1.1 ratio of aminopyrazole to orthoester) is critical to prevent N-formylation byproducts at high temperatures. Additionally, dielectric heating selectively excites polar intermediates, accelerating the rate-determining dehydration step in the cyclization sequence [10].

Table 3: Yield Optimization via Microwave and Solvent-Free Techniques

MethodConditionsTimeYield (%)Purity (%)
Conventional refluxEtOH, 80°C24 h6895
Microwave (solvent)DMF, 150°C, 300W15 min8397
Solvent-free (neat)150°C, 300W5 min8998
Alumina-supported MWAl₂O₃, 140°C, 250W3 min9499

Functionalization at N1 and C3 Positions for Pharmacological Tuning

Strategic functionalization of the N1 and C3 positions provides the primary avenue for optimizing the pharmacological profile of 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives. N1 alkylation is typically achieved early in the synthesis via nucleophilic substitution of 4-chlorobenzyl chloride with pyrazole precursors under basic conditions (K₂CO₃/DMF, 60°C, 4h). The electron-withdrawing 4-chlorophenyl group enhances the acidity of the pyrazole N-H (pKa ~10-12), facilitating complete monoalkylation without dialkylation byproducts [7]. For C3 diversification, the 4-hydroxypyrazolopyrimidine scaffold undergoes chlorination using phosphorus oxychloride to yield the versatile 4-chloro intermediate, enabling nucleophilic displacement with amines or alkoxides. Alternatively, palladium-catalyzed cross-coupling (Suzuki, Sonogashira) at C3 positions installs aryl, heteroaryl, or alkynyl groups critical for target engagement in kinase binding pockets [7]. Structure-activity relationship (SAR) studies reveal that C3 arylsulfonamide derivatives exhibit enhanced CDK2 inhibitory activity (IC₅₀ 0.057 μM) due to additional hydrogen bonding with the hinge region, while N1 glycosylation (as in thioglycosides 14 and 15) improves water solubility by >2 orders of magnitude without compromising cellular permeability [7]. The 4-chlorobenzyl group at N1 provides optimal hydrophobic filling in the adenine pocket of kinases, with meta-substitutions (e.g., 3-Cl, 3-CF₃) further modulating potency and selectivity profiles against CDK isoforms [3] [7].

Properties

CAS Number

612523-78-1

Product Name

1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol

IUPAC Name

1-[(4-chlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68

InChI

InChI=1S/C12H9ClN4O/c13-9-3-1-8(2-4-9)6-17-11-10(5-16-17)12(18)15-7-14-11/h1-5,7H,6H2,(H,14,15,18)

InChI Key

JOZFGNICYPCSTR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C3=C(C=N2)C(=O)NC=N3)Cl

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=N2)C(=O)NC=N3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.